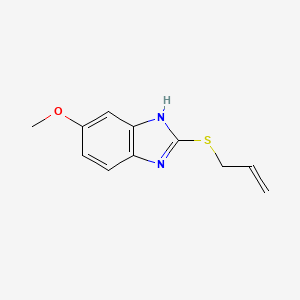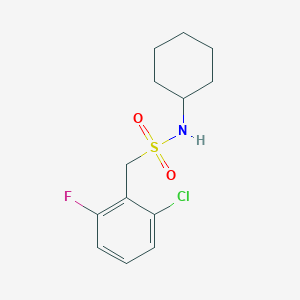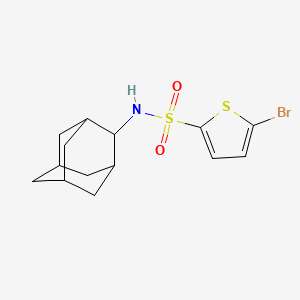![molecular formula C16H10F2N2OS2 B4608666 1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE](/img/structure/B4608666.png)
1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Descripción general
Descripción
1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a synthetic organic compound that features a combination of fluorinated phenyl, thienyl, and pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienyl-pyrimidinyl intermediate: This step involves the reaction of a thienyl compound with a pyrimidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Introduction of the difluorophenyl group: The intermediate is then reacted with a difluorophenyl compound, often using a coupling reagent like palladium catalysts.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine atoms often enhances the biological activity and stability of the compound.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Fluorinated compounds are often investigated for their potential as drugs due to their enhanced metabolic stability and bioavailability.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Difluorophenyl)-2-(pyrimidin-2-ylthio)ethanone
- 1-(2,4-Difluorophenyl)-2-(thien-2-ylthio)ethanone
Uniqueness
The uniqueness of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE lies in its combination of functional groups, which imparts specific chemical and physical properties. The presence of both fluorinated phenyl and thienyl-pyrimidinyl groups makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS2/c17-10-3-4-11(12(18)8-10)14(21)9-23-16-19-6-5-13(20-16)15-2-1-7-22-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNKQTVOKYMGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4608583.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4608596.png)
![5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4608605.png)
![(5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4608608.png)
![N-benzyl-3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4608616.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4608629.png)

![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE](/img/structure/B4608654.png)


![isopropyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4608676.png)


